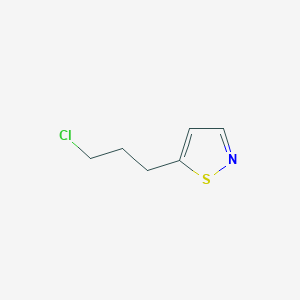

5-(3-Chloropropyl)-1,2-thiazole

Description

Contextualizing 1,2-Thiazole Scaffolds in Advanced Chemical Research.researchgate.netrsc.org

The 1,2-thiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has garnered considerable attention in the scientific community. researchgate.netrsc.org Its unique electronic properties and the potential for diverse functionalization make it a valuable building block in the synthesis of complex molecules. researchgate.netrsc.org

Historical Perspectives and Evolution of Thiazole (B1198619) Chemistry.e-bookshelf.de

The journey of thiazole chemistry began with the pioneering work of Hantzsch and Hofmann, who laid the foundational principles for the synthesis of these heterocyclic compounds. ijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating thiazole rings. ijper.orgwikipedia.org Over the years, the field has expanded dramatically, with an ever-increasing number of publications dedicated to the synthesis and application of thiazole derivatives. e-bookshelf.de This evolution reflects the growing recognition of the thiazole moiety's importance in various scientific disciplines. e-bookshelf.de

The Importance of Halogenated Alkyl Side Chains in Organic Synthesis.numberanalytics.com

The presence of a halogenated alkyl side chain, such as the 3-chloropropyl group in the title compound, is of paramount importance in organic synthesis. numberanalytics.comksu.edu.sa Alkyl halides are highly versatile intermediates, readily participating in a variety of chemical reactions, including nucleophilic substitutions and eliminations. numberanalytics.comrutgers.edu The polarized carbon-halogen bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, enabling the facile introduction of other functional groups. rutgers.edumsu.edu This reactivity allows for the construction of more complex molecular architectures from a relatively simple precursor. numberanalytics.com

Rationale for Focused Investigation on 5-(3-Chloropropyl)-1,2-thiazole as a Model Compound and Synthetic Precursor

The selection of this compound as a focal point for research is driven by its potential as both a model compound for studying the chemical behavior of the 1,2-thiazole ring and as a versatile synthetic precursor. The chloropropyl side chain provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of a diverse library of derivatives. nih.gov By studying the reactions and properties of this specific molecule, researchers can gain valuable insights into the broader class of substituted 1,2-thiazoles.

Methodological Approaches in Contemporary Organic and Theoretical Chemistry for Compound Study.sciencemadness.org

The study of organic compounds like this compound employs a combination of experimental and theoretical approaches. wikipedia.org Modern organic chemistry relies on a suite of sophisticated analytical techniques for the purification, identification, and structural elucidation of molecules. acs.org These methods are complemented by the power of theoretical and computational chemistry, which provides invaluable insights into molecular structure, reactivity, and electronic properties. numberanalytics.comwikipedia.org

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of molecular geometries, spectroscopic data, and reaction mechanisms. numberanalytics.compsu.edu These theoretical studies, when combined with experimental results, provide a comprehensive understanding of the compound's behavior at a molecular level.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNS |

|---|---|

Molecular Weight |

161.65 g/mol |

IUPAC Name |

5-(3-chloropropyl)-1,2-thiazole |

InChI |

InChI=1S/C6H8ClNS/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4H2 |

InChI Key |

KEROCLJOXYYCJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)CCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Chloropropyl 1,2 Thiazole

Strategic Design of Precursors for 1,2-Thiazole Annulation

Cyclization Strategies for 1,2-Thiazole Ring Formation (e.g., Hantzsch-type synthesis, alternative routes)

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the preparation of thiazole rings, traditionally involving the condensation of an α-halocarbonyl compound with a thioamide. nih.govwikipedia.org This method is widely recognized for its reliability in forming the 1,3-thiazole isomer. nih.gov For the less common 1,2-thiazole isomer, alternative cyclization strategies are often necessary.

Recent advancements have introduced innovative routes to thiazole derivatives. One such method involves the reaction of thioamides with α-oxodithioesters in the presence of a base like potassium hydroxide (B78521) or DBU to yield substituted thiazoles. organic-chemistry.org Another approach utilizes the reaction of propargyl bromides with thiourea (B124793) derivatives, facilitated by microwave irradiation, to produce 2-aminothiazoles through a domino alkylation-cyclization reaction. nih.gov Furthermore, the synthesis of 4,5-disubstituted thiazoles can be achieved from active methylene (B1212753) isocyanides and methyl carbodithioates. nih.gov

A novel approach to constructing fused heteroaromatic systems containing a thiazole ring involves the copper-catalyzed reaction of a thiocarbonyl intermediate, which undergoes spontaneous cyclization. rsc.orgrsc.org

Regioselective Introduction and Functionalization of the 3-Chloropropyl Moiety

The precise placement of the 3-chloropropyl group at the C5 position of the 1,2-thiazole ring is a significant challenge. Regioselectivity is key to avoiding the formation of unwanted isomers. The introduction of this moiety can be accomplished either by starting with a precursor that already contains the 3-chloropropyl chain or by functionalizing the thiazole ring after its formation.

The synthesis of thiazole derivatives often involves multistep reactions that include the formation of the thiazole ring and the subsequent introduction of side chains. ontosight.ai For instance, the alkylation of a pre-formed thiazole or a triazole precursor can be highly regioselective, with studies showing that alkylation with specific agents can lead to the desired S-alkylated or N-alkylated products. nih.gov The choice of catalyst and reaction conditions, including the use of microwave irradiation and solid supports like bentonite, can enhance both the yield and the regioselectivity of these reactions. nih.gov

Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis

Optimizing reaction conditions and employing effective catalytic systems are paramount for developing efficient and environmentally benign synthetic protocols for 5-(3-Chloropropyl)-1,2-thiazole.

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netrsc.org This involves the use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave and ultrasonic irradiation. researchgate.netmdpi.comnih.gov These techniques can lead to shorter reaction times, higher yields, and simpler purification processes. researchgate.net For example, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline-ethylene glycol mixture, offering a safer alternative to conventional methods. nih.gov Similarly, visible-light-mediated, catalyst-free reactions in aqueous conditions have been developed for the synthesis of thiazolo[3,2-b] nih.govnih.govnih.govtriazoles. rsc.org

The use of heterogeneous catalysts and solvent-free conditions are also key aspects of green synthetic approaches for thiazole derivatives. mdpi.com

Role of Transition Metal Catalysis in Thiazole Synthesis (e.g., Cu-catalyzed reactions)

Transition metal catalysis plays a significant role in modern organic synthesis, and the preparation of thiazoles is no exception. Copper catalysts, in particular, have been effectively used in various steps of thiazole synthesis. thieme-connect.com Copper-catalyzed reactions can facilitate the formation of the thiazole ring itself, as seen in the condensation of oximes, anhydrides, and potassium thiocyanate. nih.gov

Palladium and iron catalysts have also been employed to selectively synthesize 4-substituted 2-aminothiazoles and 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides and potassium thiocyanate, demonstrating the power of catalyst choice in directing reaction outcomes. nih.gov Furthermore, metal-catalyzed cross-coupling reactions are instrumental in functionalizing the thiazole ring, allowing for the introduction of various substituents. rsc.org For instance, a palladium catalyst in conjunction with a copper co-catalyst has been used for the cross-coupling of a sulfone-functionalized thiazole with boronic acids. rsc.org

Table 1: Examples of Transition Metal Catalysts in Thiazole Synthesis

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Cu(OTf)₂/KI or FeCl₃/ZnI₂ | Aerobic Oxidative Coupling | Imidazo[2,1-b]thiazoles | thieme-connect.com |

| Pd(PPh₃)₄ / CuTC | Cross-coupling | Aryl-substituted ThTz | rsc.org |

| Sc(OTf)₃ | Coupling with N-methylindole | Indolyl-substituted ThTz | rsc.org |

| Palladium(II) acetate | Cyclization | 4-substituted 2-aminothiazoles | nih.gov |

| Iron(III) bromide | Cyclization/Thiocyanation | 4-substituted 5-thiocyano-2-aminothiazoles | nih.gov |

Multi-Component Reactions and One-Pot Approaches to Thiazole Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine several reaction steps into a single operation, thereby reducing waste, saving time, and simplifying procedures. nih.gov These approaches are increasingly being applied to the synthesis of thiazole derivatives. nih.govbenthamdirect.comresearchgate.net

A variety of MCRs have been developed for the synthesis of thiazoles. For example, a four-component reaction involving aldehydes, an isocyanide, amines, and thiocarboxylic acids can produce polysubstituted thiazoles. nih.gov Another MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to yield thiazole derivatives in good yields. benthamdirect.comingentaconnect.com Chemoenzymatic one-pot multicomponent synthesis has also emerged as a novel strategy, utilizing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions. nih.gov

These one-pot approaches offer significant advantages in terms of operational simplicity and the ability to generate diverse libraries of thiazole compounds for various applications. nih.gov

Atom Economy and Reaction Efficiency Analysis in Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmacologically relevant molecules, including this compound. primescholars.comjocpr.com Atom economy and reaction efficiency are key metrics in evaluating the sustainability of a chemical process. primescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. primescholars.com Reaction efficiency, while related, is a broader term that also encompasses factors like reaction yield, ease of purification, and the use of benign solvents and catalysts. researchgate.netbepls.com

A comprehensive analysis of the synthetic protocols for this compound reveals a focus on optimizing these green chemistry principles. The classical Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be adapted for this specific compound. chemicalbook.commdpi.com This synthesis typically involves the condensation of an α-haloketone with a thioamide. chemicalbook.com

Below is a theoretical analysis of a plausible synthetic route to illustrate the application of these metrics.

Hypothetical Atom Economy Analysis for the Synthesis of this compound

Let's consider a plausible Hantzsch-type synthesis from 1,5-dichloro-2-pentanone and thioformamide.

Reaction Scheme:

C₅H₈Cl₂O + CH₃NS → C₆H₈ClNS + H₂O + HCl

(1,5-dichloro-2-pentanone) + (Thioformamide) → (this compound) + (Water) + (Hydrogen Chloride)

To calculate the theoretical atom economy, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

| Compound | Formula | Molecular Weight ( g/mol ) |

| 1,5-dichloro-2-pentanone | C₅H₈Cl₂O | 155.02 |

| Thioformamide | CH₃NS | 61.11 |

| Total Reactant MW | 216.13 | |

| This compound | C₆H₈ClNS | 161.65 |

| Water | H₂O | 18.02 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Product MW | 216.13 |

Note: This data is for illustrative purposes based on a hypothetical reaction.

Atom Economy Calculation:

% Atom Economy = (161.65 g/mol / 216.13 g/mol ) x 100 ≈ 74.8%

This calculation demonstrates that, even in a theoretically efficient reaction, a significant portion of the reactant mass is converted into byproducts (water and hydrogen chloride), highlighting a key area for process optimization.

Improving Reaction Efficiency:

Research into thiazole synthesis focuses on several strategies to improve reaction efficiency and move closer to the ideals of green chemistry. bepls.com These include:

Catalysis: The use of catalysts can enable reactions under milder conditions and improve selectivity, thereby increasing the yield of the desired product and reducing the formation of side products. mdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in Hantzsch thiazole synthesis. mdpi.com

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions using microwave irradiation, represents a significant step towards more sustainable protocols. bepls.comnih.gov

One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable as they reduce the number of steps, minimize waste from intermediate purification, and save time and resources. researchgate.netbepls.com

By analyzing and optimizing factors such as reactant choice, catalyst systems, and reaction conditions, the synthesis of this compound can be made more efficient and environmentally benign, aligning with the modern principles of sustainable chemical manufacturing.

Mechanistic Investigations into the Chemical Reactivity of 5 3 Chloropropyl 1,2 Thiazole

Electrophilic and Nucleophilic Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This arrangement results in a unique electronic distribution that governs its reactivity towards both electrophiles and nucleophiles. Generally, the 1,2-thiazole ring is considered electron-deficient, which influences its susceptibility to different types of chemical attack.

Electrophilic substitution reactions on the 1,2-thiazole ring are generally less facile compared to more electron-rich five-membered heterocycles like pyrrole (B145914) or thiophene. When such reactions do occur, the position of attack is directed by the electronic nature of the ring atoms and any existing substituents. For unsubstituted 1,2-thiazole, theoretical studies suggest that the C4 and C5 positions are the most likely sites for electrophilic attack due to their higher electron density compared to the C3 position.

Nucleophilic attack, on the other hand, is generally favored at the carbon atoms that are most electron-deficient. In the 1,2-thiazole ring, the C3 and C5 positions can be susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present at one of these positions.

Influence of the Chloropropyl Substituent on Ring Reactivity

The 3-chloropropyl group at the C5 position of the 1,2-thiazole ring primarily exerts a weak electron-withdrawing inductive effect (-I effect). This effect further deactivates the ring towards electrophilic substitution compared to an unsubstituted 1,2-thiazole. The electron-withdrawing nature of the substituent will lower the energy of the frontier molecular orbitals, making it less favorable for the ring to donate electron density to an incoming electrophile.

Conversely, this deactivation towards electrophiles implies a slight activation towards nucleophilic attack on the ring itself. However, direct nucleophilic aromatic substitution on the 1,2-thiazole ring of 5-(3-chloropropyl)-1,2-thiazole is unlikely to be a primary reaction pathway unless harsh conditions are employed or further activation is present. The more probable site for nucleophilic attack remains the electrophilic carbon of the chloropropyl side chain.

Theoretical and Experimental Studies of Reaction Kinetics and Thermodynamic Profiles

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles and studies on related thiazole (B1198619) derivatives provide valuable insights. researchgate.netmdpi.com

Kinetic studies on the quaternization of various azoles have shown that reaction rates are largely influenced by the inductive effects of other heteroatoms and substituents. researchgate.net For this compound, the rate of reactions involving the thiazole ring would be expected to be slower than for analogous compounds with electron-donating substituents at the C5 position.

Thermodynamic considerations suggest that products resulting from reactions at the more reactive 3-chloropropyl side chain would be more thermodynamically favorable under standard conditions compared to reactions directly on the deactivated aromatic ring. Computational studies on related heterocyclic systems often employ Density Functional Theory (DFT) to calculate the thermodynamic and kinetic parameters of reaction pathways, providing a theoretical framework to predict the most likely outcomes. mdpi.com

Table 1: Predicted Relative Reactivity of Substituted 1,2-Thiazoles

| Substituent at C5 | Electronic Effect | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles on the Ring |

| -CH₃ | Electron-donating (+I) | Increased | Decreased |

| -H | Neutral | Baseline | Baseline |

| -CH₂CH₂CH₂Cl | Weakly electron-withdrawing (-I) | Decreased | Slightly Increased |

| -NO₂ | Strongly electron-withdrawing (-I, -M) | Significantly Decreased | Significantly Increased |

Reactivity of the 3-Chloropropyl Side Chain as a Functional Handle

The 3-chloropropyl group attached to the 1,2-thiazole ring serves as a versatile functional handle, allowing for a variety of subsequent chemical modifications. The primary reactivity of this side chain is centered around the electrophilic carbon atom bonded to the chlorine atom.

Nucleophilic Substitution Reactions (e.g., SN1, SN2, SNi) at the Chloropropyl Moiety

The carbon-chlorine bond in the 3-chloropropyl side chain is polarized, making the carbon atom susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions to occur, introducing diverse functionalities onto the molecule. The specific mechanism of these substitutions (SN1, SN2, or SNi) is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Reactions: Given that the chlorine is attached to a primary carbon, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Strong, small nucleophiles and polar aprotic solvents promote SN2 reactions.

SN1 Reactions: An SN1 mechanism is less likely for this primary alkyl halide unless conditions that favor carbocation formation are employed, such as the use of a Lewis acid or highly polar protic solvents. The stability of the resulting primary carbocation would be low, making this pathway less competitive.

SNi Reactions: The intramolecular nucleophilic substitution (SNi) mechanism is less common for this type of substrate but could be envisioned if the incoming nucleophile is part of a reagent that can form a cyclic transition state.

Table 2: Examples of Nucleophilic Substitution Reactions at the 3-Chloropropyl Side Chain

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | NaOH | 5-(3-Hydroxypropyl)-1,2-thiazole |

| Cyanide | NaCN | 5-(3-Cyanopropyl)-1,2-thiazole |

| Azide | NaN₃ | 5-(3-Azidopropyl)-1,2-thiazole |

| Amine | R-NH₂ | 5-(3-(Alkylamino)propyl)-1,2-thiazole |

| Thiolate | R-SNa | 5-(3-(Alkylthio)propyl)-1,2-thiazole |

Elimination Reactions (e.g., E1, E2) and Olefin Formation Pathways

In the presence of a strong, sterically hindered base, elimination reactions can compete with or even dominate over nucleophilic substitution. These reactions result in the formation of an alkene, in this case, 5-(prop-2-en-1-yl)-1,2-thiazole.

E2 Reactions: The bimolecular elimination (E2) mechanism is the most probable pathway for elimination in this system. It is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chlorine leaving group departs simultaneously. Strong, non-nucleophilic bases such as potassium tert-butoxide are typically used to favor E2 elimination over SN2 substitution.

E1 Reactions: The unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reasons that the SN1 mechanism is disfavored.

The regioselectivity of the elimination is not a factor here as there is only one type of β-hydrogen.

Rearrangement Reactions and Tautomerism Studies of 1,2-Thiazole Derivatives

While major molecular rearrangements of the 1,2-thiazole ring itself are not common under typical synthetic conditions, certain derivatives can undergo specific rearrangement reactions. For instance, the Dimroth rearrangement has been observed in related heterocyclic systems, which involves the transposition of a ring atom with an exocyclic atom.

Tautomerism is an important consideration for thiazole derivatives, particularly those with amino or hydroxyl substituents. rsc.org For this compound itself, prototropic tautomerism involving the ring is not a significant factor. However, if the chloropropyl side chain is modified to contain functional groups capable of tautomerization (e.g., a keto group), then keto-enol tautomerism would be possible within the side chain.

Some studies have explored the metal-induced tautomerization of thiazole molecules to their corresponding heterocyclic carbene forms. nih.gov This type of reactivity, however, typically requires coordination to a metal center and specific reaction conditions.

Radical and Organometallic Reactivity Pathways Involving the Compound

The unique structural arrangement of this compound, with two distinct reactive sites—the C-Cl bond of the propyl chain and the aromatic 1,2-thiazole ring—allows for a variety of transformations through radical and organometallic intermediates. The reactivity at one site can be influenced by the presence of the other, leading to complex and potentially useful synthetic outcomes.

Radical Reactivity Pathways

Radical reactions involving this compound would primarily be initiated at the 3-chloropropyl side chain. Homolytic cleavage of the carbon-chlorine bond, typically induced by light, heat, or a radical initiator, would generate a primary alkyl radical. This intermediate can then participate in a range of subsequent reactions.

One of the most probable radical pathways is an intramolecular cyclization. The generated radical at the terminal carbon of the propyl chain can attack the electron-rich thiazole ring. Such radical cyclizations are a powerful tool for the construction of fused heterocyclic systems. The regioselectivity of this cyclization would be governed by the stability of the resulting radical adduct and the transition state energies for the formation of different ring sizes.

Another potential radical pathway involves intermolecular reactions. The primary radical can be trapped by a variety of radical acceptors or participate in atom transfer radical addition (ATRA) reactions. For instance, in the presence of a suitable alkene, the radical could add across the double bond, leading to the formation of a new carbon-carbon bond and a new radical species, which can then be further functionalized.

The following table outlines potential radical reactions of this compound based on known reactivity of similar structures.

| Reaction Type | Initiator/Conditions | Potential Product(s) | Key Intermediates |

| Intramolecular Radical Cyclization | AIBN, heat | Fused bicyclic thiazole derivatives | Primary alkyl radical, radical adduct on thiazole ring |

| Intermolecular Radical Addition | Peroxides, alkene | Functionalized thiazole derivatives with extended side chains | Primary alkyl radical, adduct with alkene |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I) complex, ligand | Thiazole-functionalized polymers | Primary alkyl radical, propagating radical chain |

Organometallic Reactivity Pathways

The organometallic chemistry of this compound is expected to be rich and varied, primarily centered on the reactivity of the C-Cl bond and the potential for the thiazole ring to act as a ligand or undergo metallation.

The 3-chloropropyl side chain is a suitable electrophile for a variety of cross-coupling reactions. Palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, Kumada, and Negishi couplings, could be employed to form new carbon-carbon bonds at the terminal position of the propyl chain. wikipedia.orgnih.gov These reactions typically involve the oxidative addition of the alkyl chloride to a low-valent metal center, followed by transmetallation with an organometallic reagent and reductive elimination to afford the coupled product. wikipedia.org The choice of catalyst, ligand, and reaction conditions would be crucial to optimize the yield and prevent side reactions.

Furthermore, the formation of Grignard or organolithium reagents from the chloropropyl chain is a plausible pathway, though it may be complicated by the presence of the potentially reactive thiazole ring. msu.edulibretexts.org If successful, these organometallic intermediates would act as potent nucleophiles, capable of reacting with a wide range of electrophiles to introduce diverse functional groups.

The 1,2-thiazole ring itself can participate in organometallic reactions. The nitrogen atom of the thiazole ring can coordinate to metal centers, potentially influencing the catalytic cycle of reactions involving the side chain. researchgate.net Additionally, direct metallation of the thiazole ring, likely at one of the carbon positions, could be achieved using strong bases, creating a nucleophilic center on the ring for subsequent functionalization.

Below is a table summarizing potential organometallic reactions for this compound.

| Reaction Type | Catalyst/Reagent | Potential Product(s) | General Mechanism |

| Suzuki Coupling | Pd catalyst, boronic acid | 5-(3-Arylpropyl)-1,2-thiazole | Oxidative addition, transmetallation, reductive elimination |

| Gilman Coupling | Lithium dialkylcuprate | 5-(3-Alkylpropyl)-1,2-thiazole | Nucleophilic substitution-like pathway |

| Grignard Reagent Formation | Magnesium | 5-(3-(Magnesiochlorido)propyl)-1,2-thiazole | Insertion of Mg into C-Cl bond |

| Directed Ortho-Metallation | Strong base (e.g., n-BuLi) | Lithiated thiazole derivatives | Deprotonation of an acidic C-H on the thiazole ring |

Computational and Theoretical Chemistry Studies on 5 3 Chloropropyl 1,2 Thiazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

No specific data is available for 5-(3-Chloropropyl)-1,2-thiazole.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

No specific data is available for this compound.

Electron Density Analysis and Electrostatic Potential Mapping

No specific data is available for this compound.

Conformational Analysis and Energy Landscapes

No specific data is available for this compound.

Ab Initio and Density Functional Theory (DFT) Approaches to Conformational Preferences

No specific data is available for this compound.

Predictive Vibrational Analysis and Spectroscopic Property Simulation

No specific data is available for this compound.

Reaction Pathway Modeling and Transition State Characterization

No specific data is available for this compound.

Computational Simulation of Catalytic Cycles and Reaction Intermediates

Computational chemistry enables the modeling of reaction pathways, such as the widely used Hantzsch thiazole (B1198619) synthesis, to determine the most likely sequence of events leading to the final product. nih.gov For a molecule like this compound, a hypothetical synthetic route could be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates.

For instance, the reaction to form the 1,2-thiazole ring could proceed through several steps, each with a corresponding energy barrier. Computational models can calculate the activation energy for each step, helping to predict the reaction rate and identify the rate-determining step. The geometry and electronic structure of transient species, which are often difficult to observe experimentally, can be characterized.

Table 1: Hypothetical Calculated Energies for a Proposed Reaction Pathway for the Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 2 | -12.4 |

| 5 | Transition State 2 | +8.1 |

| 6 | Product | -25.0 |

Note: This table is illustrative and based on general principles of computational chemistry applied to reaction mechanisms. The values are not derived from a specific study on this compound.

Solvent Effects and Implicit/Explicit Solvation Models in Theoretical Computations

The solvent in which a reaction is carried out can significantly influence its outcome by stabilizing or destabilizing reactants, intermediates, and transition states. arxiv.org Computational models that account for solvent effects are therefore crucial for accurate predictions.

Strategic Applications of 5 3 Chloropropyl 1,2 Thiazole As a Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The dual reactivity of 5-(3-chloropropyl)-1,2-thiazole makes it a versatile starting material for creating intricate molecular frameworks. The chloropropyl group serves as a handle for alkylation reactions, while the thiazole (B1198619) ring can be modified or incorporated into larger heterocyclic systems.

Precursor for Advanced Heterocyclic Systems beyond the Thiazole Core

The 1,2-thiazole moiety, also known as isothiazole (B42339), is a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms. bepls.com This structural motif is a component of various biologically active compounds. The presence of the reactive 3-chloropropyl group at the 5-position of the 1,2-thiazole ring in this compound provides a key site for further chemical modifications and the construction of more complex, fused heterocyclic systems. ontosight.ai

The chloropropyl chain can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. These transformations can lead to the formation of bicyclic or polycyclic systems that incorporate the thiazole ring. For example, intramolecular cyclization reactions can be designed to create fused ring systems where the chloropropyl chain reacts with a substituent on the thiazole ring or an adjacent molecule. Such strategies are employed in the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Furthermore, the thiazole ring itself can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures. wikipedia.org Reactions like the Diels-Alder reaction with alkynes can lead to the formation of pyridine (B92270) derivatives after the extrusion of sulfur. wikipedia.org The development of new synthetic methodologies, including the use of microwave assistance and novel catalysts, continues to expand the possibilities for transforming thiazole derivatives into advanced heterocyclic architectures. bepls.comnih.gov

Table 1: Reactivity of this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| 3-Chloropropyl | Nucleophilic Substitution | Ethers, amines, azides, etc. |

| 3-Chloropropyl | Intramolecular Cyclization | Fused heterocyclic systems |

| 1,2-Thiazole Ring | Cycloaddition | Pyridine derivatives |

Utility in Diversified Libraries for Chemical Research

The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery and chemical biology research. bepls.comfabad.org.tr this compound serves as an excellent scaffold for generating such libraries. Its bifunctionality allows for the systematic introduction of diverse substituents at two distinct points of the molecule.

The chloropropyl side chain can be reacted with a wide array of nucleophiles, such as amines, phenols, and thiols, to generate a library of derivatives with varying side chains. Simultaneously or sequentially, the thiazole ring can be functionalized. For instance, deprotonation at the C3 or C4 position, followed by reaction with an electrophile, can introduce further diversity. This divergent synthetic approach allows for the rapid generation of a large number of unique compounds from a single starting material.

These diversified libraries of this compound derivatives can then be screened for various biological activities, aiding in the identification of new lead compounds for drug development or as probes to study biological processes. nih.gov The thiazole motif itself is present in numerous approved drugs, highlighting the potential of such libraries. nih.gov

Derivatization for Non-Biological Material Science Applications

The unique electronic and coordination properties of the thiazole ring, combined with the reactive handle of the chloropropyl group, make this compound an attractive building block for the development of novel materials.

Monomer or Ligand in Polymer Synthesis and Modification

While specific examples detailing the use of this compound as a monomer in polymer synthesis are not extensively documented, its structure suggests potential applications in this area. The chloropropyl group can be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization of this modified monomer could lead to polymers containing thiazole moieties in their side chains.

These thiazole-containing polymers could exhibit interesting properties, such as thermal stability, conductivity, or the ability to coordinate with metals. The thiazole ring, being an electron-rich heterocycle, can influence the electronic properties of the polymer. Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes with potential catalytic or sensory applications.

Ligand Design in Coordination Chemistry and Catalysis

The thiazole ring contains both a "hard" nitrogen atom and a "soft" sulfur atom, making it a versatile ligand capable of coordinating with a range of metal ions. nih.gov This property is central to its application in coordination chemistry and catalysis. The this compound can be modified to create multidentate ligands. For example, the chloropropyl group can be substituted with another coordinating group, such as a pyridine or an imidazole, to create a bidentate or tridentate ligand.

These custom-designed ligands can then be used to form coordination complexes with various transition metals. ekb.egnih.gov The properties of these complexes, such as their geometry, electronic structure, and reactivity, can be fine-tuned by altering the substituents on the thiazole ring and the nature of the coordinating side chain. Such complexes have potential applications in catalysis, for example, in cross-coupling reactions or oxidation catalysis. mdpi.com The development of thiazole-based ligands is an active area of research, with a focus on creating catalysts with high efficiency and selectivity.

Development of Novel Reagents and Intermediates for General Chemical Synthesis

Beyond its direct use in the synthesis of complex final products, this compound is a valuable intermediate for the preparation of other useful reagents for general chemical synthesis. The reactivity of the chloropropyl group allows for its conversion into a variety of other functional groups.

For instance, the chloro group can be displaced to introduce a phosphonium (B103445) salt, creating a Wittig reagent. This new reagent, bearing a thiazole moiety, could then be used to introduce the thiazole ring into other molecules through the Wittig reaction. Similarly, conversion of the chloropropyl group to an azide, followed by a "click" reaction, provides a pathway to triazole-containing thiazole derivatives.

The thiazole ring itself can be a precursor to other heterocyclic systems. wikipedia.org As mentioned earlier, Diels-Alder reactions can lead to pyridines. wikipedia.org Ring-opening and rearrangement reactions of the thiazole ring can also be envisioned, providing access to other classes of sulfur- and nitrogen-containing compounds. The versatility of this compound as a starting material makes it a valuable tool for synthetic chemists seeking to build a wide range of molecular structures. It is a key intermediate in the synthesis of the antiretroviral drug Ritonavir. google.comgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Imidazole |

| Triazole |

Applications in Analytical Chemistry as a Reagent or Probe

The utility of "this compound" as a reagent or probe in analytical chemistry is a specialized area of research. While the broader class of thiazole derivatives has seen exploration for such applications, specific data on this particular compound remains limited in publicly accessible scientific literature.

Thiazole-containing compounds, in general, are recognized for their potential in the development of chemosensors and chemical probes. researchgate.net The inherent electronic properties and the ability of the thiazole ring to participate in the formation of metal complexes make them attractive candidates for the detection of various analytes. researchgate.net For instance, certain thiazole derivatives have been investigated as fluorescent sensors for metal ions like zinc (Zn²⁺). researchgate.net The functionalization of the thiazole ring allows for the tuning of its selectivity and sensitivity towards specific targets.

The presence of a reactive chloropropyl group at the 5-position of the 1,2-thiazole ring in "this compound" theoretically offers a versatile handle for further chemical modification. This functional group could be exploited to covalently link the thiazole moiety to other molecules, such as fluorophores or chromophores, to create more complex analytical probes. Such probes could potentially be designed for specific applications, including the detection of biomolecules or environmental contaminants.

However, detailed research findings, including specific methodologies, performance data, or established analytical protocols involving "this compound" as a primary reagent or probe, are not extensively documented in the available literature. Further empirical studies would be necessary to fully characterize its potential and establish its practical utility in analytical chemistry.

Future Research Directions and Unexplored Potential in 5 3 Chloropropyl 1,2 Thiazole Chemistry

Emerging Synthetic Strategies for Highly Functionalized Thiazole (B1198619) Derivatives

Future work on 5-(3-Chloropropyl)-1,2-thiazole should focus on leveraging its structure for the creation of highly functionalized derivatives. The chloropropyl group is a versatile synthetic handle ripe for nucleophilic substitution, while the thiazole ring itself can be further modified. Emerging strategies that move beyond traditional methods like the Hantzsch synthesis are key. sci-hub.senih.gov

Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, offer a highly efficient route to novel derivatives. rsc.org Furthermore, the use of microwave irradiation and ultrasonic assistance can dramatically reduce reaction times and improve yields, representing a significant advancement over conventional heating methods. sci-hub.sersc.orgmdpi.com Catalyst-free and solvent-free approaches are also gaining traction, aligning with the principles of green chemistry and simplifying purification processes. sci-hub.se The development of photocatalytic methods, using visible light to trigger reactions, could also unveil new synthetic pathways for thiazole functionalization. sci-hub.se

Table 1: Modern Synthetic Methodologies Applicable to Thiazole Derivatives

| Methodology | Typical Catalysts/Conditions | Key Advantages | Relevant Sources |

| Ultrasonic Irradiation | Biocatalysts (e.g., Chitosan-based) | Mild conditions, rapid reactions, high yields, catalyst recyclability. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Often catalyst-free or with simple catalysts | Drastically reduced reaction times, improved yields, solvent-free options. | sci-hub.sersc.orgresearcher.lifebepls.com |

| Multicomponent Reactions (MCRs) | Varied; can be catalyst-free | High atom economy, procedural simplicity, rapid access to molecular diversity. | rsc.orgbepls.com |

| Visible-Light Photocatalysis | Photocatalysts (e.g., Iridium complexes) | Mild conditions, unique reactivity pathways, high selectivity. | sci-hub.seacs.org |

| Mechanochemistry | Solvent-free grinding | Environmentally friendly, access to otherwise insoluble reactants. | researcher.lifenih.gov |

Applying these strategies to this compound could involve, for instance, a microwave-assisted substitution of the chloride with various nucleophiles or a photocatalyzed functionalization of the thiazole ring.

Advanced Spectroscopic and Computational Methodologies for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design and application. While standard techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry provide foundational data, advanced methods can offer deeper insights. mdpi.comnih.govnih.gov

X-ray crystallography, where applicable, can determine the precise three-dimensional structure, revealing key information about bond lengths, angles, and intermolecular interactions such as π-π stacking or halogen bonds. researchgate.net For more complex systems or non-crystalline materials, advanced fluorescence and synchrotron-based analyses (like XANES) can probe electronic properties and thermal stability. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool. nih.govrsc.orgrsc.org DFT can be used to predict:

Molecular geometries and vibrational frequencies to support experimental IR and Raman data.

NMR chemical shifts to aid in spectral assignment. nih.gov

Frontier molecular orbital energies (HOMO-LUMO gaps) to understand electronic transitions and reactivity.

Molecular electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack.

These computational models are essential for building robust structure-activity relationships (SAR) and guiding the synthesis of new derivatives with desired properties. nih.govrsc.org

Table 2: Advanced Characterization Techniques for Thiazole Derivatives

| Technique | Type | Information Gained | Relevant Sources |

| X-ray Crystallography | Spectroscopic | Precise 3D molecular structure, intermolecular interactions. | researchgate.net |

| Fluorescence Spectroscopy | Spectroscopic | Electronic properties, thermal stability, potential for optoelectronic applications. | researchgate.net |

| Density Functional Theory (DFT) | Computational | Electronic structure, optimized geometry, spectroscopic predictions, reactivity indices. | nih.govrsc.orgrsc.org |

| Molecular Docking | Computational | Prediction of binding modes and affinities with biological targets. | nih.govnih.govnih.gov |

| XANES | Spectroscopic | Local atomic and electronic structure, oxidation states. | researchgate.net |

Integration into Novel Catalytic Systems and Processes

The unique electronic and chelating properties of thiazole derivatives suggest that this compound could be a valuable building block for new catalytic systems. The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating with transition metals to form catalysts for a variety of organic transformations. rsc.org

Future research could focus on synthesizing ligands from this compound by modifying the chloropropyl side chain to include additional donor atoms (e.g., N, O, P). These novel ligands could then be complexed with metals like palladium, ruthenium, or copper to create catalysts for cross-coupling reactions, hydrogenations, or oxidations. The specific 1,2-thiazole scaffold may impart unique steric and electronic effects on the metal center, potentially leading to catalysts with novel reactivity or selectivity compared to those based on more common heterocyclic ligands. rsc.org

Furthermore, thiazole derivatives themselves can act as organocatalysts. Chitosan-based biocatalysts, for example, have been effectively used to promote the synthesis of other thiazoles. mdpi.comnih.gov The this compound core could be incorporated into larger polymeric or solid-supported systems to create recyclable heterogeneous catalysts, enhancing the sustainability of chemical processes. researchgate.net

Exploration of Sustainable Chemical Transformations and Green Synthesis Pathways

The principles of green chemistry are increasingly central to modern chemical research, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govresearchgate.net The synthesis and functionalization of this compound are prime areas for the application of these principles.

Reviews on the green synthesis of thiazoles highlight several key strategies that should be explored: researcher.lifebepls.comnih.gov

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. bepls.comresearchgate.net

Green Catalysts: Utilizing biodegradable and recyclable catalysts, such as chitosan-derived biocatalysts, to drive reactions efficiently and cleanly. mdpi.comnih.gov

Energy Efficiency: Employing microwave and ultrasound technologies as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. bepls.comresearchgate.net

A particularly promising avenue is the development of one-pot, multi-component reactions in aqueous media, which combine high efficiency with a minimal environmental footprint. bepls.comresearchgate.net By designing synthetic routes to and from this compound that incorporate these green methodologies, chemists can ensure that the exploration of its potential is performed in a sustainable and environmentally responsible manner.

Unveiling Novel Reactivity Patterns and Undiscovered Chemical Transformations

Perhaps the most exciting future direction lies in the discovery of entirely new reactions involving the this compound scaffold. The inherent aromaticity of the thiazole ring makes it relatively stable, but recent advances in photocatalysis have enabled transformations that were previously inaccessible.

A groundbreaking area of research is the energy transfer (EnT)-catalyzed dearomative cycloaddition of heteroarenes. acs.org In a recent study, various thiazoles were shown to undergo intermolecular cycloadditions with alkenes when activated by a photocatalyst. This strategy transforms flat, aromatic rings into complex, C(sp³)-rich three-dimensional structures, which are highly sought after in medicinal chemistry. acs.org Applying this data-driven approach to this compound could lead to the discovery of unprecedented molecular scaffolds. The electron-withdrawing nature of the chloropropyl group at the C-5 position could significantly influence the regioselectivity and diastereoselectivity of such cycloadditions, offering a handle to tune the reaction's outcome.

Beyond cycloadditions, the unique 1,2-disposition of the sulfur and nitrogen atoms in the isothiazole (B42339) ring, compared to the more common 1,3-thiazole, may lead to distinct reactivity patterns in ring-opening reactions, electrophilic substitutions, or metal-catalyzed C-H activation processes. A systematic investigation of its reactivity with a broad range of reagents and under various catalytic conditions is essential to uncover these undiscovered chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.